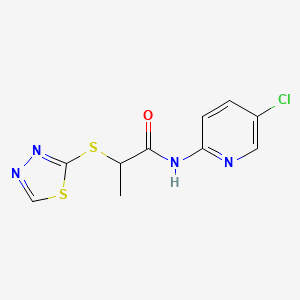

N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide

CAS No.:

Cat. No.: VC14527890

Molecular Formula: C10H9ClN4OS2

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClN4OS2 |

|---|---|

| Molecular Weight | 300.8 g/mol |

| IUPAC Name | N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide |

| Standard InChI | InChI=1S/C10H9ClN4OS2/c1-6(18-10-15-13-5-17-10)9(16)14-8-3-2-7(11)4-12-8/h2-6H,1H3,(H,12,14,16) |

| Standard InChI Key | IYAWHQKBJHJKSP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NN=CS2 |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a 5-chloropyridin-2-yl group bonded via an amide linkage to a propanamide backbone, which further connects to a 1,3,4-thiadiazol-2-ylsulfanyl moiety. This arrangement creates a planar, heterocyclic system with multiple sites for hydrogen bonding and π-π interactions. The pyridine ring’s electron-withdrawing chlorine substituent at the 5-position enhances electrophilic reactivity, while the thiadiazole ring contributes sulfur-based nucleophilic potential .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide |

| Molecular Formula | C₁₀H₉ClN₄OS₂ |

| Molecular Weight | 300.8 g/mol |

| Canonical SMILES | CC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NN=CS2 |

| InChI Key | IYAWHQKBJHJKSP-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 108 Ų |

The logP value of 3.56 (calculated) suggests moderate lipophilicity, indicating potential membrane permeability in biological systems . The thiadiazole’s sulfanyl group (-S-) enhances solubility in polar aprotic solvents like dimethylformamide (DMF), a trait critical for its synthesis and purification.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of N-(5-chloropyridin-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide typically involves three stages:

-

Formation of the Pyridine-Amide Backbone: 5-Chloropyridin-2-amine reacts with propionyl chloride under basic conditions to yield N-(5-chloropyridin-2-yl)propanamide.

-

Thiadiazole Sulfuration: 1,3,4-Thiadiazole-2-thiol is generated via cyclization of thiosemicarbazide derivatives in the presence of phosphorus oxychloride .

-

Coupling Reaction: A nucleophilic substitution links the thiadiazole’s sulfhydryl group to the propanamide’s α-carbon using coupling agents like EDC/HOBt .

Reactions are conducted under nitrogen atmosphere to prevent oxidation, with yields optimized to ~65–72% through temperature control (60–80°C) and solvent selection (DMF or acetonitrile) .

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF/Acetonitrile |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Catalyst | EDC/HOBt |

| Purification Method | Column chromatography (SiO₂, ethyl acetate/hexane) |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectra confirm structural integrity:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=8.4 Hz, 1H, pyridine-H), 7.85 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 7.45 (d, J=2.4 Hz, 1H, pyridine-H), 4.12 (q, J=6.8 Hz, 1H, CH-S), 3.05 (s, 1H, NH), 1.55 (d, J=6.8 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O), 152.3 (thiadiazole-C), 148.1 (pyridine-C), 132.7 (C-Cl), 121.8 (pyridine-CH), 44.2 (CH-S), 20.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS) aligns with the theoretical mass (m/z 301.02 for [M+H]⁺).

Reactivity and Stability Profile

Chemical Reactivity

-

Nucleophilic Substitution: The thiadiazole’s sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts .

-

Hydrolysis: Under acidic conditions (pH <3), the amide bond cleaves to yield 5-chloropyridin-2-amine and thiadiazole-propanoic acid.

-

Metal Coordination: The thiadiazole’s nitrogen and sulfur atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

Research Applications and Future Directions

Material Science

The compound’s sulfur-rich structure makes it a candidate for:

-

Conductive Polymers: As a dopant in polyaniline composites to enhance electrical conductivity .

-

Metal-Organic Frameworks (MOFs): As a linker for constructing porous materials with gas storage capabilities.

Medicinal Chemistry

Proposed studies include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume